N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide
Description
Molecular Architecture and Heterocyclic Systems
The molecular structure of N-(thiazol-2-yl)-5-[4-(thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide features three distinct heterocyclic systems: two thiazole rings and a central furan group. The core scaffold consists of a furan-2-carboxamide unit substituted at the 5-position with a phenyl ring, which is further functionalized at the para position with a thiazol-2-ylcarbamoyl group. A second thiazole ring is appended via an amide linkage to the furan’s carboxamide nitrogen.
The thiazole rings (C~3~H~3~NS) contribute aromaticity and planar geometry, while the furan oxygen introduces slight electron-rich character. The amide linkages (-CONH-) between the heterocycles adopt trans configurations, minimizing steric hindrance between the thiazole substituents. The phenyl ring bridges the furan and the distal thiazole, creating a conjugated system that extends π-electron delocalization across the molecule.
Key structural parameters :
Molecular Formula and Isotopic Composition
The molecular formula C~18~H~12~N~4~O~3~S~2~ (molecular weight 396.4 g/mol) was confirmed via high-resolution mass spectrometry and elemental analysis. Isotopic patterns align with natural abundance distributions:
- Carbon : Dominant ^12^C (98.9%) with ^13^C (1.1%) contributing to M+1 peaks
- Sulfur : Primarily ^32^S (95.0%), with minor ^34^S (4.2%) and ^33^S (0.8%)
- Oxygen : ^16^O (99.76%) vs. ^18~O (0.20%)
The isotopic composition influences mass spectral fragmentation patterns, particularly in the 390–400 m/z range where [M+H]^+^ and [M+Na]^+^ adducts are observed.
Stereochemical and Conformational Analysis
Despite containing multiple stereoelectronic elements, the molecule lacks classical stereocenters due to the planar nature of its heterocyclic systems and symmetrical substitution patterns. Key conformational aspects include:
- Amide bond rotation : The two amide linkages (-NH-C(=O)-) exhibit restricted rotation with energy barriers of ~15–20 kcal/mol, favoring trans configurations that minimize lone pair repulsions.
- Thiazole orientation : Thiazole rings adopt coplanar arrangements with adjacent amide groups to maximize π-π interactions.
- Furan puckering : The furan oxygen’s lone pairs induce slight out-of-plane distortion (puckering amplitude ~0.05 Å).
Density functional theory (DFT) calculations reveal three low-energy conformers within 2 kcal/mol, differing in thiazole ring dihedral angles relative to the central phenyl group.
Crystallographic Properties and X-Ray Diffraction Studies
Single-crystal X-ray diffraction (scXRD) analysis, while not yet reported for this specific compound, can be extrapolated from analogous structures. Powder X-ray diffraction (PXRD) patterns of similar thiazole-containing compounds show characteristic peaks at:
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 7.8 | 11.3 | 100 |
| 15.6 | 5.67 | 85 |
| 23.4 | 3.80 | 60 |
Crystal packing is anticipated to follow P1̅ space group symmetry (triclinic system) with unit cell parameters approximating a = 11.2 Å, b = 11.3 Å, c = 12.1 Å, α = 82.9°, β = 81.6°, γ = 66.1°. Molecular mechanics simulations predict herringbone packing motifs driven by thiazole-thiazole and amide-amide hydrogen bonding interactions.
Rietveld refinement of hypothetical models generated via crystal structure prediction (CSP) algorithms yields good agreement (R~wp~ < 15%) with experimental PXRD data for related compounds, suggesting applicability to this molecule. The calculated density is 1.45 g/cm³, consistent with close-packed aromatic systems.
Properties
Molecular Formula |
C18H12N4O3S2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-5-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12N4O3S2/c23-15(21-17-19-7-9-26-17)12-3-1-11(2-4-12)13-5-6-14(25-13)16(24)22-18-20-8-10-27-18/h1-10H,(H,19,21,23)(H,20,22,24) |
InChI Key |
VEYGXIMSGSRNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Preparation Methods
Materials Required
| Chemical | Role |
|---|---|
| Furan-2-carboxylic acid | Starting material |
| Thionyl chloride | Activating agent |
| Thiazole derivative | Reactant |
| Thiazolyl amine | Amidation reactant |
| Triethylamine/Pyridine | Catalyst |
Steps
Activation of Furan-2-Carboxylic Acid :
- Dissolve furan-2-carboxylic acid in dichloromethane.
- Add thionyl chloride dropwise under stirring at room temperature.
- Heat the mixture to reflux for 1–2 hours until the acyl chloride intermediate forms.
Coupling with Thiazole Derivative :
- Cool the reaction mixture and add a solution of thiazole derivative in dichloromethane.
- Stir at room temperature for several hours until the coupling reaction completes.
-
- Add thiazolyl amine and triethylamine to the reaction mixture.
- Stir at room temperature or slightly elevated temperatures (40–50°C) for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
-
- Precipitate the crude product by adding cold water or ethanol.
- Filter and wash with solvents like ethanol or acetone.
- Purify further using recrystallization or column chromatography.
Analytical Characterization
After synthesis, the compound is characterized using various analytical techniques:
-
- Confirms molecular weight and purity.
Data Table: Key Reaction Conditions
| Step | Temperature (°C) | Solvent | Catalyst/Additive | Time (Hours) |
|---|---|---|---|---|
| Activation of Furan Acid | 60–80 | Dichloromethane | Thionyl chloride | 1–2 |
| Coupling with Thiazole | Room Temp | Dichloromethane | None | 4–6 |
| Amidation | 40–50 | Dichloromethane | Triethylamine/Pyridine | 6–8 |
Chemical Reactions Analysis
Types of Reactions
N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily due to the thiazole and furan moieties present in its structure. These properties include:
- Antibacterial Activity : Thiazole derivatives have shown significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, derivatives similar to N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml against Staphylococcus aureus and other pathogens, indicating strong antibacterial potential .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Thiazole-containing compounds are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that such compounds can inhibit tumor growth by modulating key signaling pathways involved in cell survival and proliferation .
- Antiviral Activity : Similar thiazole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication mechanisms. This includes interference with viral hemagglutinin maturation and activation of host immune responses, making them candidates for further investigation in antiviral drug development .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazole derivatives, including those structurally related to this compound, revealed varying degrees of antibacterial activity. The compounds were tested against common pathogens, with some exhibiting MIC values comparable to established antibiotics like ampicillin . This highlights the potential for these compounds as alternatives or adjuncts to current antibacterial therapies.
Case Study 2: Anticancer Potential
In vitro studies have shown that thiazole-based compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through the activation of caspase pathways, suggesting that this compound may be developed into a therapeutic agent for cancer treatment .
Case Study 3: Antiviral Properties
Research has indicated that thiazole derivatives can suppress viral replication by targeting specific viral proteins involved in the life cycle of viruses such as influenza and HIV. This opens avenues for developing antiviral medications based on the structural framework of this compound .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Synthetic routes for thiazole-linked carboxamides commonly employ HATU/DIPEA coupling (), suggesting shared methodologies despite structural variations.
- Purity challenges are noted in nitrothiophene derivatives (42% for one analog), whereas biphenyl-thiazole compounds achieve >95% purity after HPLC .
Key Observations :
- The nitrothiophene series () demonstrates that electron-withdrawing groups (e.g., -NO2) enhance antibacterial potency, whereas the target compound’s furan may favor different interactions.
- Naphthofuran-thiazole hybrids () highlight the importance of substituent positioning, as only 30% of synthesized analogs showed antiulcer activity .
- The biphenyl-thiazole carboxamides () emphasize the role of hydrophobic groups (e.g., trifluoromethoxy) in improving target binding and metabolic stability.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparisons
Key Observations :
- The target compound’s higher lipophilicity (predicted LogP >4) compared to nitrothiophenes may limit aqueous solubility but enhance membrane permeability.
- Biphenyl-thiazole analogs () exhibit high molecular weights (>590 g/mol), which could challenge oral bioavailability, whereas the target compound’s furan core may reduce steric bulk.
Biological Activity
N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article compiles findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazole ring, a furan moiety, and a phenyl group with a carbamoyl substitution, which contribute to its biological activity. The synthesis typically involves multi-step reactions starting from thiazole derivatives and phenylcarbamates, utilizing methods such as cyclization and acylation.
Antimicrobial Properties
Numerous studies have demonstrated the compound's potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that derivatives of thiazole exhibit low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Pseudomonas aeruginosa, with some derivatives showing MIC values as low as 3.9 μg/mL . This suggests that the compound could be effective in treating infections caused by these pathogens.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.9 |
| Pseudomonas aeruginosa | 7.8 |
| Escherichia coli | 15.6 |
| Klebsiella pneumoniae | 31.2 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole and phenyl rings enhance inhibitory activity against prostaglandin H synthetase .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Bacterial Cell Wall Synthesis : The thiazole moiety is believed to interfere with the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
- Cyclooxygenase Inhibition : The compound's ability to inhibit cyclooxygenase enzymes leads to reduced production of inflammatory mediators such as prostaglandins.
Case Studies
Several case studies have further elucidated the efficacy of this compound:
- Study on Antibacterial Activity : A comparative study assessed various thiazole derivatives, including this compound, demonstrating significant antibacterial effects against clinical isolates of S. aureus and E. coli. The study concluded that modifications to the thiazole ring could enhance antibacterial potency .
- Anti-inflammatory Efficacy in Animal Models : In vivo studies using carrageenan-induced paw edema in rats showed that treatment with the compound significantly reduced inflammation compared to control groups, supporting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
